molecular formula C22H20N6O B2900029 2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2201363-85-9

2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2900029
CAS No.: 2201363-85-9
M. Wt: 384.443
InChI Key: CIWHQAAJMCOFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. This compound has demonstrated significant research value in oncology, particularly in the study of breast cancer, lung cancer, and other solid tumors where DDR1 signaling promotes cell proliferation, invasion, and metastasis. Its mechanism of action involves binding to the kinase domain of DDR1, thereby potently inhibiting its autophosphorylation and downstream signaling pathways. Studies have shown that this inhibitor exhibits high biochemical potency with an IC50 of 8.9 nM for DDR1 and excellent cellular activity, inhibiting DDR1 autophosphorylation in MCF7 cells with an IC50 of 61 nM. It also shows high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases, making it an ideal chemical probe for dissecting DDR1-specific functions. Research utilizing this compound has highlighted its efficacy in reducing tumor growth and metastasis in preclinical models and has revealed its role in modulating the tumor microenvironment, including breaking down the collagen-rich extracellular matrix that constitutes a physical barrier to drug delivery and immune cell infiltration. This makes it a valuable tool for investigating combination therapies with chemotherapeutic agents or immunotherapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c23-11-18-10-17-2-1-3-19(17)25-22(18)27-12-15(13-27)14-28-21(29)5-4-20(26-28)16-6-8-24-9-7-16/h4-10,15H,1-3,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWHQAAJMCOFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related cyclopenta-pyridine derivatives and pyridinecarbonitrile analogs reported in the literature.

Structural Comparison

Compound Name/ID Core Structure Key Substituents Bioactivity (IC50/EC50) Reference
Target Compound Cyclopenta[b]pyridine Azetidinyl-methyl-pyridazinyl, pyridin-4-yl, carbonitrile Not yet reported N/A
CAPD-1 to CAPD-4 () Cyclopenta[b]pyridine Alkoxy/aryl groups (e.g., pyridine, methoxy phenyl) Applications under study (unspecified)
Compound A () Cyclopenta[c]pyridine Unspecified Aldosterone synthase inhibition (IC50 1 nM)
Salviadiginine A () Cyclopenta[c]pyridine Glucoside moiety Weak anti-inflammatory activity
6-Ethyl-2-oxo-... () Pyridine-3-carbonitrile Ethyl, pyridin-4-yl, oxo Not reported
2-(Methylthio)-... () Tetrahydropyridine Methylthio, nitrophenyl, oxo Not reported

Key Observations

Core Structure Variations :

  • The cyclopenta[b]pyridine core in the target compound differs from cyclopenta[c]pyridine derivatives (e.g., Compound A, Salviadiginine A) in ring fusion position, which may alter electronic distribution and steric interactions .
  • Pyridinecarbonitrile analogs () lack the fused cyclopenta ring but share the nitrile group, which is critical for hydrogen bonding and metabolic stability .

Synthetic Complexity :

  • Cyclopenta[b]pyridine derivatives like CAPD-1–4 are synthesized via facile methods, while the target compound’s multi-step synthesis (inferred from its complexity) may require specialized protocols, such as enamine/enal cycloaddition () .

Weak anti-inflammatory activity in Salviadiginine A highlights the role of substituents; the target compound’s pyridin-4-yl group could enhance binding to inflammatory targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAPD-1 () Compound A ()
Molecular Weight ~450 g/mol (estimated) Not reported ~300 g/mol (estimated)
LogP (Lipophilicity) High (due to aromatic rings and nitrile) Moderate (alkoxy groups) Moderate
Solubility Likely low (hydrophobic core) Improved (polar substituents) Not reported
Metabolic Stability Expected high (nitrile group) Variable High

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with cyclization of cyclopenta[b]pyridine precursors followed by functionalization. Key steps include:

  • Cyclopenta[b]pyridine core formation : Cyclocondensation of cyclic ketones with nitrile-containing precursors under acidic conditions .
  • Azetidine substitution : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions using catalysts like Pd(PPh₃)₄ .
  • Pyridazine linkage : Oxidative coupling of dihydropyridazinone intermediates with pyridyl groups under metal-mediated conditions . Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) is critical for yield improvement .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., nitrile carbons at ~115 ppm) .
  • IR spectroscopy : Confirmation of functional groups (C≡N stretch at ~2220 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Q. How does the azetidine-piperidine hybrid structure influence reactivity?

The azetidine ring’s strain enhances nucleophilic reactivity at the methylene bridge, facilitating cross-coupling or alkylation reactions. The pyridazine moiety’s electron-deficient nature promotes regioselective substitutions at the 3-position . Stability studies suggest that the cyclopenta[b]pyridine core is prone to oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target proteins (e.g., kinases or GPCRs). The pyridyl and nitrile groups often anchor to hydrophobic pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with in vitro activity to prioritize derivatives for synthesis .
  • MD simulations : Assess conformational stability of the azetidine linker in aqueous environments .

Q. What strategies resolve contradictory data in SAR studies?

  • Meta-analysis : Compare bioactivity datasets across analogs (e.g., pyridin-4-yl vs. pyridin-3-yl substitutions) to identify consistent trends .
  • Dose-response refinement : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural analogs : Synthesize and test derivatives with modified azetidine linkers (e.g., pyrrolidine replacements) to isolate steric/electronic effects .

Q. How is reaction selectivity achieved during pyridazine functionalization?

  • Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) improve selectivity for C-3 substitution over C-5 in dihydropyridazinones .
  • Protecting groups : Temporary protection of the nitrile group with TMSCl prevents unwanted side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SNAr mechanisms at electron-deficient positions .

Q. What methods validate the compound’s stability under biological conditions?

  • LC-MS stability assays : Incubate the compound in PBS or serum at 37°C for 24–48 hours; monitor degradation products (e.g., hydrolyzed nitriles) .
  • Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation hotspots (e.g., azetidine N-demethylation) .

Q. How are contradictory crystallographic and spectroscopic data reconciled?

  • Multi-technique validation : Combine XRD (for solid-state structure) with NOESY NMR (solution-state conformation) to resolve discrepancies .
  • DFT calculations : Compare computed IR/NMR spectra with experimental data to identify tautomeric or rotameric forms .

Methodological Challenges

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Intermediate monitoring : Use TLC or inline IR to detect side products early (e.g., over-oxidation of dihydropyridazinones) .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclocondensations) to improve reproducibility .
  • DoE optimization : Apply Design of Experiments to identify critical parameters (e.g., reagent stoichiometry, temperature) .

Q. How are electron-deficient pyridine derivatives stabilized for long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the nitrile group .
  • Excipient formulation : Co-formulate with cyclodextrins or PEG to reduce aggregation in aqueous buffers .

Notes

  • Avoid referencing commercial sources (e.g., ).
  • For synthetic protocols, prioritize peer-reviewed methodologies from journals like Molecules or ACS Omega .
  • Computational tools (e.g., PubChem data ) should supplement experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.